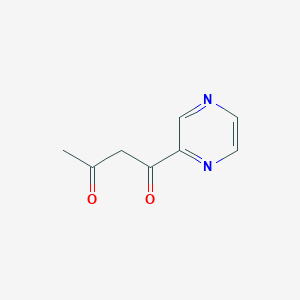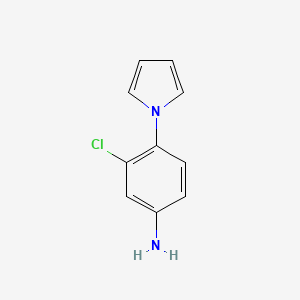
3-Chloro-2-(trifluoromethyl)phenol
Overview
Description
3-Chloro-2-(trifluoromethyl)phenol is a chemical compound with the CAS Number: 106877-34-3 . It has a molecular weight of 196.56 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClF3O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H . This indicates that the molecule consists of a phenol group with a chlorine atom and a trifluoromethyl group attached.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Optimization
- 3-Trifluoromethyl phenol, a derivative of 3-Chloro-2-(trifluoromethyl)phenol, is a significant intermediate in medicine and pesticide synthesis. An optimized process for its synthesis from trifluoromethyl benzene has been developed, leading to improvements in yield and purity (Zhang Zhi-hai, 2010).
Chemical Transformations
- Phenol derivatives undergo trifluoromethylation using copper/Togni reagent. This method is applicable in synthesizing enoyl-acyl carrier protein reductase inhibitors, highlighting its practical utility in chemical transformations (H. Egami et al., 2015).
- The synthesis of ortho- and para-(1-chloro-2,2,2-trifluoroethyl)phenols from corresponding alcohols and thionyl chloride has been achieved. These react with sodium borohydride and Grignard reagents, forming trifluoroethyl- or 1-trifluoromethylalkylphenols (Y. Gong & Katsuya Kato, 2002).
Polyether Synthesis
- A novel bisphenol synthesized from this compound led to the creation of aromatic polyethers with high thermal stability. These polyethers showed improved solubility and promising optical and dielectric properties (Baijun Liu et al., 2004).
Environmental Interactions
- The oxidative transformation of triclosan and chlorophene, both containing a this compound moiety, by manganese oxides has been studied. This transformation, significant for environmental chemistry, leads to rapid oxidation, yielding Mn(II) ions (Huichun Zhang & Ching-Hua Huang, 2003).
Trifluoromethylation of Phenols
- A process for the direct O-trifluoromethylation of unprotected phenols has been established. This method is critical for producing aryl trifluoromethyl ethers, widely used in pharmaceuticals and materials (Jian-Bo Liu et al., 2015).
Molecular Engineering
- The engineering of coordination pockets in chloro-tris-phenoxo complexes of titanium(IV) utilizing this compound derivatives has been explored. This research is pivotal for understanding the coordination chemistry of titanium compounds (A. J. Nielson et al., 2006).
Safety and Hazards
3-Chloro-2-(trifluoromethyl)phenol is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
It is known to be an oxygen-containing building block used in chemical synthesis .
Pharmacokinetics
Some properties such as its boiling point (160 °c) and density (1479 g/mL at 25 °C) have been reported .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-(trifluoromethyl)phenol. For instance, its volatility from water has been estimated, suggesting that it may be susceptible to loss from aqueous environments . Its persistence time in various environments such as air, water, soil, and sediment has also been modeled .
properties
IUPAC Name |
3-chloro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMFOMTYQPDJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296199 | |
| Record name | 3-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106877-34-3 | |
| Record name | 3-Chloro-2-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



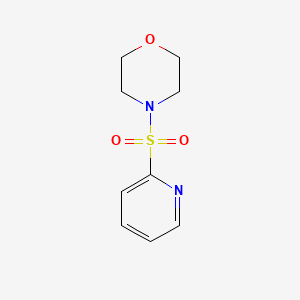

![3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3079368.png)
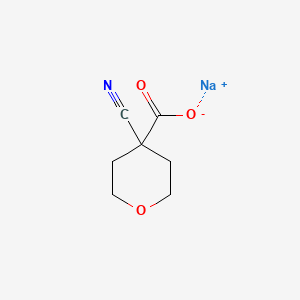

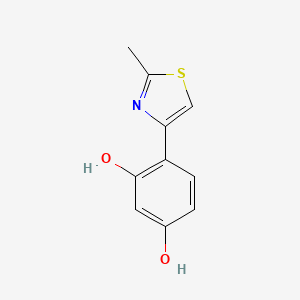
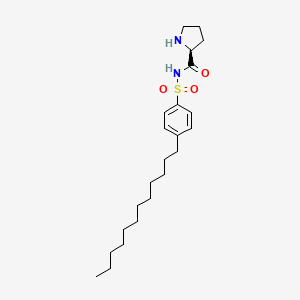
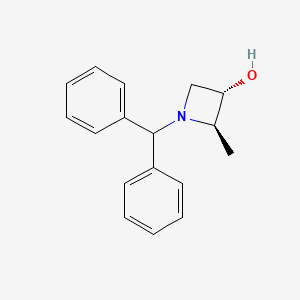



![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3079444.png)
